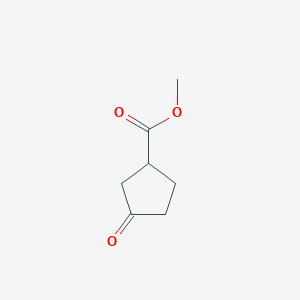

Methyl 3-oxocyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41335. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285311 | |

| Record name | Methyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32811-75-9 | |

| Record name | 32811-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-cyclopentanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 3-oxocyclopentanecarboxylate chemical structure

An In-depth Technical Guide to Methyl 3-Oxocyclopentanecarboxylate: Structure, Synthesis, and Application

This guide provides an in-depth exploration of this compound (CAS No: 32811-75-9), a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, spectroscopic signature, synthesis protocols, and its versatile reactivity. Our focus is on the underlying chemical principles and practical methodologies that underscore its utility as a valuable molecular building block.

Introduction: A Versatile Keto-Ester in Synthesis

This compound is a bifunctional organic compound featuring a five-membered ring functionalized with both a ketone and a methyl ester group.[1][2] This unique structural arrangement makes it a highly versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][3] Its ability to undergo selective transformations at either the ketone or ester moiety allows for the strategic construction of intricate molecular architectures, including the introduction of specific stereocenters, which is critical for the efficacy and safety of active pharmaceutical ingredients (APIs).[1][3]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application.

IUPAC Name: methyl 3-oxocyclopentane-1-carboxylate[4] CAS Number: 32811-75-9 Molecular Formula: C₇H₁₀O₃[4] Molecular Weight: 142.15 g/mol [4]

The compound exists as a colorless to slightly yellow liquid at room temperature.[5] Its chirality at the C1 position means it can exist as enantiomers, and the availability of enantiomerically pure forms, such as (R)-methyl 3-oxocyclopentanecarboxylate, is invaluable for asymmetric synthesis.[3][4]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Liquid | [5] |

| Boiling Point | 209.7 °C at 760 mmHg | |

| Flash Point | 84.0 °C |

| InChI Key | KTGCFXSELRVRFH-UHFFFAOYSA-N | |

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following data serve as a reference for laboratory validation.

Table 2: Spectroscopic Data Summary

| Technique | Key Signals / Peaks | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.73 (s, 3H), 3.17-3.09 (m, 1H), 2.55-2.24 (m, 4H), 2.21-2.04 (m, 2H) | -OCH₃ (singlet), -CH-CO₂Me (methine), Ring -CH₂- protons | [5] |

| IR (liquid) | νₘₐₓ: 1730-1740 cm⁻¹ | Overlapping C=O stretches from ketone and ester functionalities | [6] |

| Mass Spec (LC-MS) | [M+H]⁺ = 142.06 (calculated) | Protonated molecular ion peak, confirming the molecular weight |[5] |

Synthesis Protocols: A Practical Guide

The synthesis of this compound is most commonly achieved via Fischer esterification of the corresponding carboxylic acid. This method is reliable, scalable, and utilizes readily available reagents.

Protocol 1: Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid

This protocol describes the acid-catalyzed esterification of 3-oxocyclopentanecarboxylic acid using methanol.[5][7] The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid).[5]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary step to control the exothermic reaction upon adding the strong acid catalyst.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (a catalytic amount, e.g., 0.02 eq.) to the cooled solution.[5]

-

Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 1-6 hours.[5][7] The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[7]

-

Workup - Quenching & Extraction: Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining carboxylic acid.[7] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[7]

-

Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, this compound, typically as a colorless liquid with yields reported between 81-91%.[5][7]

Caption: Experimental workflow for Fischer Esterification.

Contextual Synthesis: The Dieckmann Condensation

While not a direct synthesis of the 3-oxo isomer, the Dieckmann condensation is a cornerstone reaction for forming five- and six-membered cyclic β-keto esters and is essential knowledge in this area of chemistry.[8][9] It is an intramolecular Claisen condensation of a diester.[10] For instance, dimethyl adipate cyclizes in the presence of a base like sodium methoxide to form methyl 2-oxocyclopentane-1-carboxylate.

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group intramolecularly.[8][9]

Caption: Conceptual overview of the Dieckmann Condensation.

Reactivity and Synthetic Applications

The dual functionality of this compound is the source of its synthetic power.[1][2]

Reduction of the Ketone

A primary application of this intermediate is its reduction to methyl 3-hydroxycyclopentanecarboxylate, a precursor for various other compounds.[5][7] The ketone can be selectively reduced in the presence of the ester using a mild reducing agent like sodium borohydride (NaBH₄).

Protocol 2: Sodium Borohydride Reduction

-

Dissolution: Dissolve this compound (1.0 eq.) in methanol and cool the solution to 0 °C.[7]

-

Reagent Addition: Add sodium borohydride (1.0 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 30 minutes.[7]

-

Quenching: Carefully quench the reaction by adding acetic acid until effervescence ceases.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired alcohol.[7]

This transformation is crucial for synthesizing compounds with glutaminase inhibitory activity, highlighting its relevance in drug discovery.[5][7]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. This compound should be handled in a well-ventilated area or fume hood.

Table 3: Hazard and Safety Information

| Hazard Class | Precautionary Statements |

|---|---|

| Combustible Liquid | Keep away from heat, sparks, and open flames.[11] |

| Irritant | May cause eye and skin irritation.[12] |

| Handling | Wear protective gloves, clothing, and eye/face protection.[13] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place.[12] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its properties and reaction protocols, as detailed in this guide, empowers scientists to leverage its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Bifunctional Scaffold

An In-Depth Technical Guide to Methyl 3-Oxocyclopentanecarboxylate (CAS 32811-75-9) for Advanced Synthesis

Executive Summary: this compound is a pivotal bifunctional building block in modern organic synthesis. Its cyclopentanone framework, combined with a reactive β-ketoester moiety, offers a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and critical applications in pharmaceutical development. Detailed experimental protocols, mechanistic insights, and strategic considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

This compound (CAS 32811-75-9) is a cyclic β-ketoester that has emerged as a cornerstone intermediate in the synthesis of high-value chemical entities.[1] Its structure is deceptively simple, yet it contains two key functional groups—a ketone and a methyl ester—positioned in a 1,3-relationship on a five-membered ring. This arrangement is not merely incidental; it is the source of the molecule's profound synthetic utility. The ketone provides a site for nucleophilic attack and elaboration, while the ester and the adjacent α-protons allow for a host of enolate-based transformations.[1]

This dual functionality makes it a particularly powerful precursor for creating stereochemically rich and complex molecules, most notably in the pharmaceutical industry. It serves as a critical starting material for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, and has been employed in the development of novel therapeutics, including glutaminase inhibitors for oncology.[2][3] This guide serves as a senior-level technical resource, moving beyond simple properties to explore the causality behind its synthesis and the strategic application of its inherent reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in a laboratory setting.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 32811-75-9 | [2] |

| Molecular Formula | C₇H₁₀O₃ | [2] |

| Molecular Weight | 142.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 130-140 °C (at 10 Torr) | [2] |

| Density | ~1.157 g/cm³ (Predicted) | [2] |

| Refractive Index | ~1.4565 (at 23 °C) | [2] |

| SMILES | COC(=O)C1CCC(=O)C1 | [4] |

| InChIKey | KTGCFXSELRVRFH-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The spectroscopic signature of this compound is defined by its constituent functional groups. The following data are representative for structural confirmation.

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | (400 MHz, CDCl₃): δ 3.73 (s, 3H, -OCH₃), 3.17-3.09 (m, 1H, -CH(C=O)O), 2.55-2.24 (m, 4H, -CH₂C(=O)CH₂-), 2.21-2.04 (m, 2H, -CH₂- adjacent to methine)[2] |

| ¹³C NMR | Predicted values based on functional groups: δ ~215 (C=O, ketone), δ ~173 (C=O, ester), δ ~52 (-OCH₃), δ ~45 (-CH₂-), δ ~38 (-CH-), δ ~25 (-CH₂-) |

| Infrared (IR) | Characteristic absorptions: ~1750-1735 cm⁻¹ (C=O stretch, ester), ~1720-1700 cm⁻¹ (C=O stretch, ketone), ~1200 cm⁻¹ (C-O stretch, ester) |

| Mass Spectrometry | Calculated Exact Mass: 142.062994177 Da[4]. Expected [M+H]⁺: 143.0703. A reported LC-MS analysis showed a measured value for [M+H₂O]⁺ of 159.96.[2] |

Synthesis of this compound

Two principal and robust synthetic routes are commonly employed for the preparation of this key intermediate: the acid-catalyzed Fischer esterification of the corresponding carboxylic acid and the intramolecular Dieckmann condensation of a linear diester.

Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid

This is a direct and high-yielding method starting from the commercially available 3-oxocyclopentanecarboxylic acid. The reaction is an equilibrium process driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.

Causality: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activation allows the weakly nucleophilic methanol to attack, initiating the esterification process. The removal of water, or the use of excess alcohol, shifts the equilibrium towards the product according to Le Châtelier's principle.

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol: [2][5]

-

Reaction Setup: Dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2 mL) dropwise with continuous stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After confirming the complete consumption of the starting material, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Quench the residue by adding water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic phases and wash sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, followed by distilled water (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid (typical yield: 90-95%).

Dieckmann Condensation of Dimethyl Adipate

The Dieckmann condensation is an intramolecular Claisen condensation that provides access to the cyclopentanone ring system from an acyclic precursor, dimethyl adipate.[5] This method forms the isomeric methyl 2-oxocyclopentanecarboxylate, which can serve as a precursor or provides a foundational understanding of cyclopentanone synthesis.

Causality: A strong base, such as sodium methoxide, deprotonates the α-carbon of one ester group to form a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic acyl substitution, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the cyclic β-ketoester. The final deprotonation of the acidic α-proton between the two carbonyls drives the reaction to completion. An acidic workup is required to reprotonate this position and yield the final product.

Caption: Dieckmann Condensation Mechanism.

Representative Experimental Protocol: [6][7]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add dry toluene (950 mL) and sodium ethoxide (132 g).

-

Reagent Addition: Add diethyl adipate (300 g) to the stirred suspension.

-

Reaction Execution: Heat the mixture to reflux. The reaction will generate ethanol as a byproduct, which can be removed by distillation to drive the reaction forward.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to approximately 30 °C. Carefully neutralize the reaction by adding 30% hydrochloric acid until the mixture is acidic.

-

Extraction and Isolation: Separate the organic phase. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation to yield the β-ketoester.

Chemical Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the selective manipulation of its two functional groups.

Reduction of the Ketone Moiety

The reduction of the ketone to a secondary alcohol is a common and critical transformation, often serving as the first step in the synthesis of prostaglandins. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Causality: Hydride reagents like sodium borohydride (NaBH₄) deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of a mild reagent like NaBH₄ is crucial as it selectively reduces the ketone without affecting the less reactive ester group. The direction of hydride attack (from the top or bottom face of the cyclopentanone ring relative to the ester group) determines the diastereomeric ratio (cis/trans) of the resulting alcohol. Bulky reducing agents tend to favor attack from the less sterically hindered face, leading to higher diastereoselectivity.

Caption: Workflow for Ketone Reduction.

Detailed Experimental Protocol: [2]

-

Reaction Setup: Dissolve this compound (1.0 g, 7.0 mmol) in methanol (10 mL) in a flask and cool to 0 °C.

-

Reagent Addition: Add sodium borohydride (260 mg, 7.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Execution: Continue stirring at 0 °C for 30 minutes.

-

Work-up: Quench the reaction by the slow addition of glacial acetic acid until gas evolution ceases. Remove the solvent under reduced pressure.

-

Extraction and Isolation: Dissolve the residue in ethyl acetate, wash with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, methyl 3-hydroxycyclopentanecarboxylate. The cis/trans ratio can be determined by ¹H NMR or GC analysis.

Alkylation of the Enolate

The protons α to the ketone are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then be alkylated by treatment with an electrophile, such as an alkyl halide, allowing for the introduction of carbon substituents at the C2 or C4 positions.

Causality: The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures kinetically deprotonates the less substituted α-carbon (C4), leading to the kinetic enolate.[8] This regioselectivity is crucial for controlled synthesis. The resulting enolate is a potent carbon nucleophile that readily participates in Sₙ2 reactions with primary alkyl halides.

Detailed Experimental Protocol (Representative): [8][9]

-

Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of LDA in dry THF. Cool the solution to -78 °C. Add a solution of this compound in dry THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates completion.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting product, methyl 2-methyl-5-oxocyclopentanecarboxylate, by column chromatography.

Applications in Pharmaceutical Research and Development

The structural motifs accessible from this compound are prevalent in numerous biologically active molecules.

Keystone Intermediate in Prostaglandin Synthesis

Perhaps the most significant application of this scaffold is in the synthesis of prostaglandins. The cyclopentane core of this compound is the central structural unit of these hormones. Through a series of stereocontrolled transformations including reduction, protection, and side-chain introduction, it serves as a precursor to the famed Corey lactone , a versatile intermediate from which numerous prostaglandins (like PGE₁ and PGF₂α) can be synthesized.[3]

Caption: Synthetic route from the core scaffold to Prostaglandins.

Building Block for Glutaminase Inhibitors

Recent drug discovery efforts have identified the enzyme glutaminase (GLS) as a key target in cancer metabolism. The cyclopentane ring system is a core feature of potent GLS inhibitors like CB-839. This compound and its derivatives are used to construct the central heterocyclic scaffold of these inhibitors, demonstrating the compound's continued relevance in modern medicinal chemistry.[2]

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is reported to be an irritant and may cause serious eye damage.[2]

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long-lasting effects).[2]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

References

- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 6. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of Methyl 3-Oxocyclopentanecarboxylate: A Technical Guide

Introduction: The Versatile Core of Synthesis

Methyl 3-oxocyclopentanecarboxylate (CAS No. 32811-75-9) is a bifunctional organic molecule that serves as a pivotal intermediate in the synthesis of a wide array of complex chemical entities.[1] Its structure, a five-membered ring featuring both a ketone and a methyl ester, offers two distinct points of reactivity, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. This compound is a key precursor for synthesizing derivatives like 3-hydroxycyclopentanecarboxylates and various heterocyclic compounds, some of which have shown potential as glutaminase inhibitors.[1]

This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—used to characterize and confirm the identity and purity of this compound. The causality behind spectral features is explained to provide field-proven insights for professionals in drug development and chemical research.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclopentanecarboxylate is a versatile synthetic intermediate in pharmaceutical development, notably in the synthesis of various heterocyclic compounds.[1][2] A thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into chemical shifts, coupling patterns, and the underlying structural rationale.

Molecular Structure and Proton Environments

The structure of this compound (C₇H₁₀O₃) contains a five-membered ring with a ketone at the 3-position and a methyl ester at the 1-position. This arrangement gives rise to several distinct proton environments, which are key to interpreting its ¹H NMR spectrum. The presence of a chiral center at the C1 position renders the geminal protons on the C2 and C5 positions diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[3][4]

Deciphering the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals characteristic signals corresponding to the different proton groups in the molecule.[1][5]

Chemical Shift (δ) Assignments

The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[6]

-

Methyl Protons (-OCH₃): A sharp singlet is observed around δ 3.73 ppm .[1] This signal corresponds to the three equivalent protons of the methyl ester group. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.

-

Methine Proton (H1): A multiplet appears in the range of δ 3.09-3.17 ppm .[1] This signal is assigned to the single proton at the C1 position, which is deshielded by the adjacent ester group.

-

Methylene Protons (H2, H4, H5): The remaining six protons on the cyclopentanone ring appear as a complex series of multiplets between δ 2.04 and 2.55 ppm .[1][5] The protons on the carbon alpha to the ketone (C2 and C4) are expected to be the most downfield within this region due to the electron-withdrawing nature of the carbonyl group. The diastereotopic nature of the protons on C2 and C5 further complicates this region, leading to overlapping signals.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| -OCH₃ | 3.73[1] | Singlet (s) | 3H |

| H1 | 3.09-3.17[1] | Multiplet (m) | 1H |

| H2, H4, H5 | 2.04-2.55[1] | Multiplet (m) | 6H |

Spin-Spin Coupling: Unraveling Connectivity

Spin-spin coupling, or J-coupling, provides information about the connectivity of protons on adjacent carbon atoms. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons according to the n+1 rule.

The complex multiplet pattern observed for the ring protons is a result of both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The diastereotopic nature of the C2 and C5 protons means they will not only have different chemical shifts but will also couple to each other.

Below is a diagram illustrating the key spin-spin coupling interactions within the this compound molecule.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the preparation and analysis of a this compound sample.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, such as the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Considerations for Keto-Enol Tautomerism

It is important to consider the possibility of keto-enol tautomerism in β-keto esters.[7] In this equilibrium, the keto form can interconvert with its enol isomer. While the keto form is generally favored, the presence of the enol tautomer would give rise to additional signals in the ¹H NMR spectrum, including a characteristic enolic hydroxyl proton signal.[8][9] For this compound, the reported spectra predominantly show the presence of the keto form.[1][5]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the identity and purity of this important synthetic intermediate. The understanding of concepts such as diastereotopicity is crucial for a complete interpretation of the spectrum. This guide serves as a comprehensive resource for scientists and professionals working with this compound, enabling them to confidently utilize ¹H NMR for structural characterization in their research and development endeavors.

References

- 1. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. physicsforums.com [physicsforums.com]

- 9. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

methyl 3-oxocyclopentanecarboxylate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Methyl 3-Oxocyclopentanecarboxylate: Mechanism and Protocol

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, featuring both a ketone and an ester, provides a versatile scaffold for constructing diverse molecular architectures, including various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3][4] This guide provides a comprehensive examination of the primary synthetic route to this valuable building block: the intramolecular Dieckmann condensation of dimethyl adipate. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and explore the critical parameters that govern the reaction's efficiency and yield. An alternative synthesis via Fischer esterification will also be discussed. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.

Part 1: The Core Mechanism - Dieckmann Condensation

The most robust and industrially relevant method for synthesizing the this compound core structure is the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, where a diester undergoes cyclization in the presence of a strong base to form a β-keto ester.[5][6][7] For the synthesis of the target molecule, the starting material is dimethyl adipate, a 1,6-diester, which preferentially forms the sterically stable five-membered ring.[6][7]

The reaction is typically carried out using a strong base, such as sodium methoxide (NaOCH₃), to deprotonate the α-carbon of one of the ester groups.[8] This generates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[7][9] The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the cyclic β-keto ester. The reaction is driven to completion because the resulting β-keto ester has an acidic proton between its two carbonyl groups, which is readily deprotonated by the methoxide base in an irreversible acid-base reaction. An acidic workup is required in the final step to protonate the resulting enolate and yield the neutral product.[6][10]

The step-by-step mechanism is as follows:

-

Enolate Formation: The alkoxide base (methoxide) abstracts an acidic α-proton from dimethyl adipate to form a resonance-stabilized enolate ion.[5][9]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group, forming a five-membered ring and a tetrahedral alkoxide intermediate.[7]

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as the leaving group.[5][9]

-

Irreversible Deprotonation: The newly formed β-keto ester is more acidic than methanol. The methoxide base rapidly deprotonates the α-carbon situated between the two carbonyls. This highly favorable acid-base reaction pulls the entire equilibrium towards the product.[10]

-

Acidic Workup: The addition of a Brønsted-Lowry acid (e.g., H₃O⁺) neutralizes the base and protonates the enolate, yielding the final this compound product.[6][7]

Caption: The reaction mechanism of the Dieckmann condensation.

Part 2: Experimental Protocol & Workflow

This protocol details the synthesis of this compound from dimethyl adipate. The choice of an aprotic polar solvent like DMF is strategic; it effectively dissolves the reagents and stabilizes charged intermediates, while high temperatures are used to ensure a sufficient reaction rate.[5][11]

Detailed Step-by-Step Methodology

-

Reactor Setup: A suitable reactor is charged with dimethylformamide (DMF) (e.g., 1000-1100 kg) and sodium methoxide (e.g., 120-140 kg). The mixture is stirred for 20-40 minutes to ensure homogeneity.[11]

-

Heating: The temperature of the mixture is raised to 90-110°C.[11]

-

Substrate Addition: Dimethyl adipate (e.g., 300-500 kg) is added dropwise to the heated base solution.[11]

-

Reaction & Reflux: The reaction is maintained at reflux (90-110°C) for 8-10 hours. During this period, the byproduct, methanol, is continuously removed via condensation to help drive the reaction equilibrium forward.[11]

-

Quenching & Neutralization: After cooling to room temperature, the reaction mixture is quenched with water (e.g., 100 mL). The pH is carefully adjusted to ~5-7 with a suitable acid (e.g., concentrated HCl or acetic acid).[3][12]

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate (e.g., 3 x 200 mL) or dichloromethane.[4][13]

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and distilled water or brine to remove any remaining acid and inorganic salts.[3][4]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3][4]

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[13][14]

Caption: Standard experimental workflow for the Dieckmann synthesis.

Part 3: Quantitative Data & Characterization

The successful synthesis of this compound is validated through rigorous control of reaction parameters and confirmed by spectroscopic analysis. The following table summarizes key quantitative data derived from established protocols.

| Parameter | Value / Description | Rationale / Insight | Source(s) |

| Starting Material | Dimethyl Adipate | A 1,6-diester that readily forms a stable 5-membered ring. | [8][15] |

| Base | Sodium Methoxide (NaOCH₃) | A strong, non-nucleophilic base that is cost-effective and efficient for enolate formation. | [8][11] |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that enhances enolate stability and has a high boiling point suitable for reflux. | [5][11] |

| Reaction Temperature | 90 - 110 °C | Ensures a sufficient rate of reaction for the intramolecular cyclization. | [11] |

| Reaction Time | 8 - 10 hours | Adequate time to drive the reaction to completion, especially with concurrent methanol removal. | [11] |

| Typical Yield | 81 - 91% | High yields are achievable with careful control of conditions and efficient workup. | [3][4] |

| Appearance | Colorless Liquid | The purified product is a clear, colorless liquid at room temperature. | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.73 (s, 3H), 3.17-3.09 (m, 1H), 2.55-2.24 (m, 4H), 2.21-2.04 (m, 2H) | Confirms the presence of the methyl ester and the protons on the cyclopentanone ring. | [3] |

| Mass Spectrometry | [M+H]⁺ calculated: 142.06 | Provides confirmation of the molecular weight of the target compound. | [3] |

Part 4: Alternative Synthesis - Fischer Esterification

An alternative route to this compound is the Fischer esterification of 3-oxocyclopentane-1-carboxylic acid.[4][13] This method is straightforward but contingent on the availability of the starting carboxylic acid.

The mechanism involves the acid-catalyzed addition of an alcohol to a carboxylic acid. Concentrated sulfuric acid is a common catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester product.[13]

A typical protocol involves dissolving 3-oxocyclopentane-1-carboxylic acid in an excess of methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture under reflux for 1.5 to 6 hours.[3][13] The workup is similar to the Dieckmann condensation, involving solvent evaporation, dissolution in an organic solvent, washing with a sodium bicarbonate solution to neutralize the acid catalyst, and final purification.[13] This method can achieve yields in the range of 81-84%.[4][13]

Conclusion

The synthesis of this compound is most effectively achieved via the Dieckmann condensation of dimethyl adipate. This intramolecular cyclization provides a high-yield, reliable pathway to the core β-keto ester structure. Understanding the nuances of the mechanism, particularly the irreversible deprotonation step that drives the reaction, is crucial for optimization. The provided experimental protocol, grounded in established literature, offers a robust framework for laboratory and potential scale-up production. While Fischer esterification presents a viable alternative, the Dieckmann condensation remains the foundational method for constructing the valuable cyclopentanone ring system from acyclic precursors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 9. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-Oxocyclopentanecarboxylate

Executive Summary

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for methyl 3-oxocyclopentanecarboxylate. As a β-keto ester, its stability is primarily influenced by its susceptibility to hydrolysis, enolization, and subsequent degradation pathways. Understanding these mechanisms is critical for researchers, scientists, and drug development professionals to ensure the compound's integrity throughout its lifecycle. The core recommendation is to store this compound in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures (2-8°C), and protected from light and moisture. This document delves into the causality behind these recommendations, provides detailed handling protocols, and outlines methods for validating compound purity over time.

Chemical Profile of this compound

This compound is a versatile intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds like glutaminase inhibitors[1][2]. Its reactivity is dictated by the interplay between the ketone and methyl ester functional groups, positioned in a β-relationship.

Structure:

This β-keto ester structure is the primary determinant of its chemical behavior and stability profile.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | PubChem[3] |

| Molecular Weight | 142.15 g/mol | PubChem[3] |

| Appearance | Colorless to slightly yellow liquid | Cole-Parmer[4] |

| Boiling Point | 105 °C @ 25 hPa | MilliporeSigma[5] |

| Density | 1.145 g/cm³ @ 25 °C | MilliporeSigma[5] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | ChemBK[6] |

Mechanisms of Degradation

The stability of this compound is not absolute. Several chemical pathways can lead to its degradation, compromising sample purity and experimental outcomes.

Hydrolysis

As with most esters, this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process cleaves the methyl ester to yield 3-oxocyclopentanecarboxylic acid and methanol.

-

Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., trace acidic impurities or environmental acids), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

The resulting β-keto acid is itself unstable and can readily undergo decarboxylation upon gentle heating, yielding cyclopentanone[7][8]. This represents a significant degradation pathway that fundamentally alters the molecule.

Keto-Enol Tautomerism

A key feature of β-keto esters is their ability to exist as a mixture of keto and enol tautomers. The α-proton (on the carbon between the two carbonyl groups) is acidic and can be removed to form an enolate, which can then be protonated on the oxygen to form the enol.

This equilibrium is crucial for two reasons:

-

Reactivity: The enol form has a nucleophilic C=C double bond, making the molecule susceptible to reactions not typical of the keto form, such as oxidation.

-

Degradation: The formation of the enolate under basic conditions can facilitate side reactions if reactive species are present.

The diagram below illustrates the primary degradation pathways originating from the core structure.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The primary goals are to minimize exposure to water, oxygen, light, and incompatible materials.

Optimal Storage Conditions

Adherence to these conditions is paramount for maximizing the shelf-life and preserving the integrity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows down the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the enol tautomer or other sensitive sites. Displaces moisture, minimizing hydrolysis. |

| Container | Tightly sealed, amber glass vial/bottle | Prevents ingress of moisture and air.[9][10] Amber glass protects the compound from potential photodegradation. |

| Moisture | Store in a dry, desiccated environment | Minimizes the risk of water-mediated hydrolysis of the ester functional group.[11] |

| Incompatibles | Strong oxidizing agents, strong bases, strong acids | These substances can directly catalyze or participate in rapid degradation of the compound.[4][12] |

Step-by-Step Handling Protocol

-

Equilibration: Before opening, allow the sealed container to warm to room temperature for at least 60 minutes[10]. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Operations: If possible, perform all transfers inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.

-

Dispensing: Use clean, dry syringes or pipettes for liquid transfer. Do not introduce any moisture.

-

Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing.

-

Storage: Promptly return the sealed container to the recommended refrigerated storage conditions.

Validation of Compound Integrity

Trust in experimental results begins with verifying the integrity of the starting materials. Regular purity assessment is a cornerstone of a self-validating storage system.

Analytical Methods for Purity Assessment

| Method | Expected Result (Pure Sample) | Indication of Degradation |

| ¹H NMR | Clean spectrum matching the known structure. Absence of significant water or methanol peaks. | Appearance of new peaks corresponding to 3-oxocyclopentanecarboxylic acid or cyclopentanone. A singlet around 3.3 ppm may indicate methanol from hydrolysis. |

| GC-MS | A single major peak with the correct mass-to-charge ratio (m/z = 142.15). | Appearance of additional peaks, potentially corresponding to cyclopentanone (m/z = 84.12) or other byproducts. |

| FT-IR | Strong C=O stretching frequencies for both the ketone (~1740 cm⁻¹) and the ester (~1735 cm⁻¹). | Broadening of the O-H stretch region (~3300-2500 cm⁻¹) if the carboxylic acid hydrolysis product is present. |

| Karl Fischer Titration | Low water content (<0.1%). | Elevated water content, indicating improper storage or handling and an increased risk of hydrolysis. |

Workflow for a Long-Term Stability Study

For critical applications, conducting an in-house stability study is recommended. The following workflow provides a template for such an investigation.

Troubleshooting

-

Cloudy Appearance or Phase Separation: This may indicate significant water contamination and subsequent hydrolysis. The material should be re-analyzed for purity before use.

-

Discoloration (Yellowing): Slight yellowing can occur over time, but significant color change may suggest oxidative degradation or the formation of polymeric byproducts. Purity should be verified.

-

Pressure Buildup: In cases of significant degradation (especially decarboxylation), CO₂ gas could be generated, leading to pressure buildup in the container. Handle with caution.

By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

- 1. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. chembk.com [chembk.com]

- 7. aklectures.com [aklectures.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Stability and Storage | Tocris Bioscience [tocris.com]

- 11. roquette.com [roquette.com]

- 12. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Solubility of Methyl 3-Oxocyclopentanecarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of methyl 3-oxocyclopentanecarboxylate in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this versatile keto-ester in their work. The guide delves into the theoretical underpinnings of solubility, offers a detailed, step-by-step experimental protocol for quantitative solubility determination, and introduces the powerful concept of Hansen Solubility Parameters (HSPs) for predictive analysis. By integrating theoretical principles with practical methodologies, this guide serves as a self-validating system for generating reliable solubility data and making informed solvent selection decisions.

Introduction: The Significance of this compound and Its Solubility

This compound is a key building block in organic synthesis, finding extensive application in the preparation of a variety of complex molecules, including pharmaceuticals, fragrances, and agrochemicals. Its utility stems from the presence of two reactive functional groups: a ketone and a methyl ester, which allow for a wide array of chemical transformations.

The solubility of this compound in organic solvents is a critical physicochemical property that dictates its handling, reactivity, and purification. In the context of drug development, solubility directly impacts formulation strategies, bioavailability, and the overall efficacy of an active pharmaceutical ingredient (API). For synthetic chemists, understanding solubility is paramount for optimizing reaction conditions, facilitating product isolation, and developing robust purification protocols.

This guide provides a dual approach to understanding the solubility of this compound: a rigorous experimental methodology for generating precise quantitative data and a theoretical framework based on Hansen Solubility Parameters for predicting solubility behavior, thereby enabling a more rational and efficient solvent selection process.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplistic, starting point for understanding solubility. At a molecular level, the dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of mixing, T is the absolute temperature, and ΔS is the entropy of mixing. A positive entropy change (increased disorder) favors dissolution, while the enthalpy change depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

For this compound, its molecular structure, featuring both a polar ketone and a methyl ester group, as well as a non-polar cyclopentane ring, allows for a range of intermolecular interactions, including:

-

Dipole-dipole interactions: Arising from the polar C=O and C-O bonds.

-

Van der Waals forces (dispersion forces): Associated with the non-polar hydrocarbon backbone.

The interplay of these forces determines its solubility in various organic solvents.

Hansen Solubility Parameters (HSPs): A Predictive Tool

A more sophisticated and quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic non-polar interactions.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters. The principle behind HSPs is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility. Each solute also has an interaction radius (R0), which defines a "solubility sphere." Solvents that fall within this sphere (i.e., Ra < R0) are considered good solvents for that solute.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for generating reliable quantitative solubility data. The following section outlines a detailed workflow for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene) of analytical grade

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC or GC using the same method as for the calibration standards.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Table

The following table provides a template for summarizing the quantitative solubility data for this compound in various organic solvents.

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |

| Heptane | 1.9 | 0.1 | Data to be determined | Data to be determined |

| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | 3.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | 4.4 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 7.6 | 4.0 | Data to be determined | Data to be determined |

| Acetone | 20.7 | 5.1 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined |

| Ethanol | 24.6 | 4.3 | Data to be determined | Data to be determined |

| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |

Note: Dielectric constant and polarity index values are approximate and can vary slightly with temperature and source.

Predicting Solubility with Hansen Solubility Parameters

As previously mentioned, without experimentally determined HSPs for this compound, a quantitative prediction is not possible. However, the following diagram illustrates the concept of the Hansen Solubility Sphere, which is the goal of such an analysis.

By determining the solubility of this compound in a range of solvents with known HSPs, one can computationally determine the center of the sphere (the HSPs of the solute) and its radius (R0). This then allows for the prediction of solubility in any other solvent for which the HSPs are known.

Conclusion and Applications

This technical guide has provided a comprehensive methodology for understanding and quantifying the solubility of this compound in organic solvents. By combining a robust experimental protocol with the predictive power of Hansen Solubility Parameters, researchers can generate the critical data needed for informed decision-making in their work.

The applications of this knowledge are manifold:

-

In Drug Development: The solubility data is crucial for selecting appropriate solvents for API processing, crystallization, and formulation. It also provides insights into the potential for developing amorphous solid dispersions to enhance bioavailability.

-

In Chemical Synthesis: A thorough understanding of solubility allows for the optimization of reaction media, leading to improved reaction rates, yields, and purity. It is also fundamental for designing efficient extraction and crystallization procedures for product purification.

By following the principles and protocols outlined in this guide, scientists and researchers will be well-equipped to tackle the challenges associated with the solubility of this compound and unlock its full potential in their applications.

Methodological & Application

Application Note: Strategic Use of Methyl 3-Oxocyclopentanecarboxylate in the Convergent Synthesis of Prostaglandins

Abstract

Prostaglandins are a class of lipid autacoids that mediate a wide range of physiological effects, making them and their synthetic analogues crucial components in modern pharmaceuticals.[1][2] Their complex and stereochemically dense structures, however, present significant synthetic challenges.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of methyl 3-oxocyclopentanecarboxylate as a versatile and economical starting material for the synthesis of the prostaglandin core structure. We will explore the key chemical transformations, provide detailed experimental protocols, and discuss the underlying principles of stereochemical control that are fundamental to a successful synthesis. The methodologies detailed herein are grounded in classic and contemporary synthetic strategies, most notably the convergent approach pioneered by E.J. Corey, which remains a cornerstone of prostaglandin synthesis.[3][4]

The Logic of Convergent Synthesis in Prostaglandin Chemistry

The molecular architecture of prostaglandins, such as PGF₂α, is characterized by a cyclopentane core bearing two stereochemically-defined carbon side chains, termed the α-chain and the ω-chain. A linear synthesis approach to such a complex molecule is often inefficient, leading to low overall yields. A more robust strategy is a convergent synthesis , where the key fragments of the target molecule are synthesized independently and then coupled together in the later stages.

This approach offers several advantages:

-

Increased Overall Yield: The overall yield is the product of the yields of the longest linear sequence, which is shorter in a convergent plan.

-

Flexibility: Allows for the synthesis of various prostaglandin analogues by simply modifying the side-chain fragments.

-

Easier Purification: Intermediates are less complex and easier to purify than those in a long, linear sequence.

Our starting material, this compound, serves as an ideal precursor to the central cyclopentanone ring, onto which the α and ω chains are sequentially installed.

Retrosynthetic Analysis of PGF₂α

The logic of the synthesis becomes clear through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic analysis of PGF₂α.

Key Transformations and Protocols

The journey from this compound to a functionalized prostaglandin core involves a sequence of high-yield, stereoselective reactions. The two most critical operations are the installation of the two side chains. The classic approach involves:

-

Alkylation to install the precursor to the α-chain.

-

Transformation into a cyclopentenone.

-

Conjugate addition of the ω-chain.

Protocol: Enolate Formation and Alkylation (α-Chain Introduction)

The first key step is the regioselective alkylation of the β-ketoester. The enolate is typically formed at the less hindered α-carbon (C2), allowing for the introduction of the α-chain precursor.

Principle: Sodium hydride (NaH) or a similar non-nucleophilic strong base is used to deprotonate the carbon between the two carbonyl groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., an allyl bromide), which will later be elaborated into the full α-chain.

Detailed Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Reagent Preparation: In the flask, prepare a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full enolate formation.

-

Alkylation: Add allyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the C2-allylated product.

Protocol: Enone Formation and Conjugate Addition (ω-Chain Introduction)

With the α-chain precursor in place, the next crucial sequence involves forming an α,β-unsaturated cyclopentenone, which is the substrate for the stereoselective 1,4-conjugate addition of the ω-chain. This is a cornerstone of prostaglandin synthesis.[5][6]

Principle: The 1,4-conjugate addition (Michael addition) of an organocuprate reagent to a cyclopentenone is a powerful method for forming carbon-carbon bonds.[7][8] The cuprate, prepared from an organolithium reagent and a copper(I) salt, delivers the ω-chain nucleophile to the β-carbon of the enone. The geometry of the incoming group is directed by the existing stereocenter(s), leading to a high degree of diastereoselectivity.

Workflow:

-

Decarboxylation & Halogenation: The C2-allylated keto-ester is first decarboxylated and halogenated to set the stage for elimination.

-

Elimination: Base-induced elimination forms the key α,β-unsaturated cyclopentenone intermediate.

-

Cuprate Addition: The ω-chain is introduced via a Gilman cuprate.

Detailed Protocol (Illustrative Example):

Step A: Enone Formation

-

The C2-allylated keto-ester is hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with aqueous HBr).

-

The resulting 2-allylcyclopentanone is then brominated at the α-position using a reagent like N-bromosuccinimide (NBS).

-

The α-bromoketone is subjected to dehydrobromination using a non-nucleophilic base like lithium carbonate (Li₂CO₃) in refluxing dimethylformamide (DMF) to yield the 2-allyl-2-cyclopenten-1-one.

Step B: Conjugate Addition

-

Cuprate Preparation: In a separate flame-dried flask under argon, prepare the vinyl iodide corresponding to the ω-chain. React this vinyl iodide with two equivalents of tert-butyllithium at -78 °C in THF to form the vinyllithium species. Add a suspension of copper(I) iodide (CuI) to this solution to form the lithium di(vinyl)cuprate.

-

Addition Reaction: Cool the solution of the cyclopentenone from Step A to -78 °C in a separate flask. Slowly add the freshly prepared cuprate solution via cannula. Stir the reaction at this temperature for 2-4 hours.

-

Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

-

Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired prostaglandin precursor with both side chains installed.

| Step | Key Reagents | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |

| Alkylation | NaH, Allyl Bromide, THF | 0 to 25 | 12 - 18 | 85 - 95 |

| Enone Formation | HBr; NBS; Li₂CO₃, DMF | 25 to 150 | 8 - 12 | 60 - 70 (over 3 steps) |

| Conjugate Addition | (Vinyl)₂CuLi, THF | -78 | 2 - 4 | 80 - 90 |

From Core Structure to Corey Lactone

The product from the conjugate addition is a highly valuable intermediate that can be converted into the celebrated Corey Lactone , a versatile precursor for a vast array of prostaglandins.[9][10]

Synthetic Workflow to Corey Lactone

This transformation involves stereoselective reduction of the ketone, followed by oxidative cleavage of the allyl group and subsequent lactonization.

Caption: Key steps from the core to Corey Lactone.

Trustworthiness through Self-Validation: Each step in these protocols includes a distinct chemical transformation that can be readily monitored by standard analytical techniques (TLC, GC-MS, NMR). For instance, the disappearance of the enone starting material and the appearance of a new, less polar spot on a TLC plate provides a quick check for the progress of the conjugate addition. The stereochemical outcome of the ketone reduction can be confirmed by NMR analysis of the product, comparing coupling constants to established values for the desired diastereomer.

Troubleshooting and Expert Insights

-

Regioselectivity in Alkylation: While alkylation at C2 is generally favored for this compound, competitive O-alkylation or dialkylation can occur. Using a well-solvated counter-ion (e.g., with HMPA, use with extreme caution) can sometimes improve C-alkylation, but strict temperature control (0 °C or below) is the most critical factor.

-

Cuprate Stability: Organocuprates are thermally sensitive. It is imperative to generate them at low temperatures (-78 °C) and use them immediately. The color of the cuprate solution (often a dark, murky yellow to brown) can be an indicator of its viability, but consistent, high-yield results depend on procedural rigor.

-

Stereocontrol in Ketone Reduction: The reduction of the C9 ketone (prostaglandin numbering) must be highly stereoselective to yield the natural α-hydroxyl group. The use of bulky reducing agents or chelating agents like cerium(III) chloride (the Luche reduction) can significantly enhance the selectivity by directing the hydride delivery from the less hindered face of the cyclopentanone ring.

Conclusion

This compound is a powerful and cost-effective entry point into the complex world of prostaglandin synthesis. Its chemical versatility allows for the strategic and controlled introduction of the requisite α- and ω-side chains. By mastering the key transformations of alkylation, enone formation, conjugate addition, and subsequent functional group manipulations, research and development professionals can efficiently access the Corey lactone and other critical intermediates. This enables the flexible and convergent synthesis of a wide variety of biologically active prostaglandin analogues for therapeutic development.

References

- 1. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps | Semantic Scholar [semanticscholar.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Protocol for the Michael Addition Reaction Utilizing Methyl 3-Oxocyclopentanecarboxylate